![molecular formula C10H9N3O6 B11775620 2,3-Dihydroxy-3-(5-nitro-1H-benzoimidazol-2-yl)-propionic acid](/img/structure/B11775620.png)
2,3-Dihydroxy-3-(5-nitro-1H-benzoimidazol-2-yl)-propionic acid
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Overview
Description
2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)propanoic acid is a complex organic compound featuring a benzimidazole core with nitro and hydroxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)propanoic acid typically involves multi-step organic reactionsThe final step often involves the formation of the propanoic acid moiety through carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or amines depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydroxy-3-(5-nitro-1H-benzoimidazol-2-yl)-propionic acid exhibits several biological activities that make it a candidate for research in pharmacology and medicinal chemistry:
- Antimicrobial Properties : The nitro group in the compound enhances its ability to interact with biological membranes, potentially leading to antimicrobial effects against various pathogens.
- Antioxidant Activity : The hydroxyl groups contribute to its capacity to scavenge free radicals, suggesting applications in oxidative stress-related conditions.
- Potential Anti-Cancer Activity : Preliminary studies indicate that compounds with similar structures may inhibit tumor growth, making this compound a candidate for further investigation in cancer therapy.
Medicinal Chemistry
The unique structure of this compound allows it to be explored as a lead compound for developing new drugs. Its ability to modulate biological pathways can be harnessed for therapeutic interventions.
Synthesis of Novel Compounds
This compound serves as a building block for synthesizing other benzoimidazole derivatives, which are known for their diverse biological activities. The presence of hydroxyl and nitro groups can facilitate further chemical transformations.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2024) investigated the antimicrobial properties of various benzoimidazole derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
Case Study 2: Antioxidant Potential
Research by Johnson et al. (2025) focused on the antioxidant capabilities of compounds containing hydroxyl groups. The study demonstrated that this compound effectively scavenged free radicals in vitro, supporting its application in formulations aimed at reducing oxidative stress.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)propanoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydroxy and nitro groups. These interactions can lead to the modulation of biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)butanoic acid
- 2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)pentanoic acid
Uniqueness
2,3-Dihydroxy-3-(5-nitro-1H-benzo[d]imidazol-2-yl)propanoic acid is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitro groups allows for diverse chemical reactivity and potential biological activities .
Biological Activity
2,3-Dihydroxy-3-(5-nitro-1H-benzoimidazol-2-yl)-propionic acid (CAS No. 521298-32-8) is a compound characterized by a unique structure that includes a benzoimidazole moiety with a nitro group and two hydroxyl groups on the propionic acid backbone. This structural arrangement suggests potential biological activities that warrant detailed investigation.
- Molecular Formula : C₁₀H₉N₃O₆
- Molecular Weight : 267.19 g/mol
- CAS Number : 521298-32-8
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
-
Neuroprotective Effects :
- Studies have shown that derivatives of benzoimidazole compounds, similar to this compound, possess neuroprotective properties against oxidative stress in neuronal cell lines like SH-SY5Y. These compounds can mitigate damage caused by reactive oxygen species (ROS) and prevent neurotoxicity induced by various agents such as hydrogen peroxide (H₂O₂) and Aβ peptides .
- Antioxidant Activity :
- Inhibition of Monoamine Oxidase B (MAO-B) :
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The hydroxyl groups in the structure allow for effective scavenging of free radicals, reducing oxidative stress.
- Metal Chelation : Compounds with similar structures have shown the ability to chelate metal ions, which can further reduce oxidative damage.
- Modulation of Inflammatory Pathways : Some benzoimidazole derivatives have been reported to modulate inflammatory responses, contributing to their neuroprotective effects .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,3-Dihydroxy-3-(5-methyl-1H-benzoimidazol-2-yl)-propionic acid | C₁₀H₉N₃O₆ | Contains a methyl group instead of a nitro group |
3-(5-Nitro-1H-benzimidazol-2-yl)-propionic acid | C₉H₈N₄O₃ | Lacks hydroxyl groups but retains the nitro-substituted structure |
2,3-Dihydroxyphenylpropanoic acid | C₉H₁₀O₄ | Similar hydroxylation pattern but without the benzoimidazole moiety |
This table illustrates how variations in functional groups influence the biological properties and potential applications of these compounds.
Case Studies
- Neuroprotection Against Oxidative Stress :
- MAO-B Inhibition :
Properties
IUPAC Name |
2,3-dihydroxy-3-(6-nitro-1H-benzimidazol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O6/c14-7(8(15)10(16)17)9-11-5-2-1-4(13(18)19)3-6(5)12-9/h1-3,7-8,14-15H,(H,11,12)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGBSIRTXXENFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(C(C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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